1-(4-Formylphenyl)azetidine-3-carboxylic acid
Overview
Description
1-(4-Formylphenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted with a formyl group at the para position of the phenyl ring and a carboxylic acid group at the 3-position of the azetidine ring .
Preparation Methods
The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the azetidine ring through cyclization reactions. The starting materials often include substituted phenyl derivatives and azetidine precursors . The reaction conditions usually involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(4-Formylphenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Formylphenyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(4-Formylphenyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
1-(4-Methylphenyl)azetidine-3-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.
1-(4-Nitrophenyl)azetidine-3-carboxylic acid: Contains a nitro group, which significantly alters its reactivity and biological properties.
1-(4-Hydroxyphenyl)azetidine-3-carboxylic acid: The presence of a hydroxy group can enhance hydrogen bonding and solubility.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(4-formylphenyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVARJKZZNPSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742808 | |
Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-05-3 | |
Record name | 1-(4-Formylphenyl)-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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